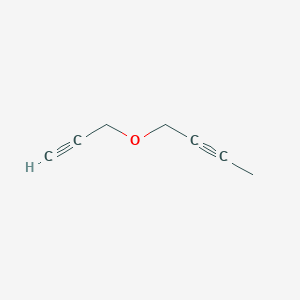

2-Butyne, 1-(2-propynyloxy)-

Description

BenchChem offers high-quality 2-Butyne, 1-(2-propynyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyne, 1-(2-propynyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61051-00-1 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

1-prop-2-ynoxybut-2-yne |

InChI |

InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |

InChI Key |

JPOBDRSXSBENSP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOCC#C |

Origin of Product |

United States |

Significance of Alkyne Functional Groups in Modern Organic Synthesis

The carbon-carbon triple bond, the defining feature of alkynes, is a powerhouse in modern organic synthesis. numberanalytics.comfastercapital.com Alkynes are unsaturated hydrocarbons with the general formula CnH2n−2. libretexts.org Their high reactivity and linear geometry make them indispensable building blocks for creating complex molecular architectures, from pharmaceuticals to advanced polymers. numberanalytics.comnumberanalytics.com

The triple bond consists of one strong sigma bond and two weaker pi bonds. This electron-rich nature makes alkynes highly reactive and susceptible to a wide array of chemical transformations, most notably addition reactions. msu.edu Chemists can convert alkynes into a diverse range of other functional groups, including alkenes, alkanes, ketones, and aldehydes, showcasing their synthetic versatility. fastercapital.comlibretexts.org

Key reactions that underscore the importance of alkynes include:

Catalytic Hydrogenation: Alkynes can be selectively reduced to cis-alkenes using specific catalysts like Lindlar's catalyst, or fully saturated to alkanes with catalysts such as platinum or palladium. msu.edu This control over stereochemistry is crucial in the synthesis of complex target molecules. numberanalytics.com

Cycloaddition Reactions: Alkynes are excellent participants in cycloaddition reactions, which are fundamental for constructing cyclic and aromatic systems. numberanalytics.com For instance, metal-catalyzed trimerization of alkynes can yield substituted benzene (B151609) derivatives. numberanalytics.com

Metal-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, are cornerstones of modern synthesis for creating carbon-carbon bonds. wikipedia.org

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship reaction of "click" chemistry, known for its high efficiency, reliability, and biocompatibility. This reaction has found widespread use in drug discovery, bioconjugation, and materials science.

Furthermore, terminal alkynes exhibit mild acidity (pKa ≈ 25), allowing for deprotonation to form acetylide anions. libretexts.orgwikipedia.org These anions are potent nucleophiles, useful for forming new carbon-carbon bonds, a critical step in building more complex molecular skeletons from simpler precursors. libretexts.org This reactivity is fundamental to reactions like the Favorskii reaction and alkylation of acetylides. wikipedia.org The combination of these reactive properties makes alkynes a truly enabling functional group in the synthetic chemist's toolbox. numberanalytics.comfastercapital.comnumberanalytics.com

Synthetic Utility of Ether Linkages in Complex Molecular Architectures

Ether linkages (R-O-R') are prevalent in a vast range of chemical structures, from natural products and pharmaceuticals to industrial polymers and solvents. Their significance lies in a unique combination of properties: they are generally unreactive and chemically stable, yet the oxygen atom can influence molecular conformation and properties through its lone pairs and ability to accept hydrogen bonds.

In the realm of natural products, particularly those of marine origin, polycyclic ether systems are common. mdpi.com Molecules like brevetoxin (B15176840) and yessotoxin (B39289) feature extensive ladders of fused ether rings, creating rigid and well-defined three-dimensional structures. mdpi.comnih.gov The synthesis of these complex architectures has driven the development of new and innovative methods for stereoselective ether formation. mdpi.comnih.gov

The utility of ether linkages is also prominent in medicinal chemistry and materials science:

Crown Ethers: These are cyclic polyethers that can selectively bind specific metal cations. mdpi.com This host-guest chemistry is crucial for applications in phase-transfer catalysis, ion sensing, and the development of molecular transporters. mdpi.com

Polymer Chemistry: Polymers like polyethylene (B3416737) glycol (PEG) are composed of repeating ether units. Their biocompatibility and water solubility make them essential for drug delivery systems, biomaterials, and various industrial applications.

The synthesis of ethers is a well-established area of organic chemistry, with classic methods like the Williamson ether synthesis still widely used. Modern advancements continue to provide milder and more selective ways to construct ether bonds, even within highly functionalized and sterically demanding molecules. nih.gov The stability of the ether linkage under many reaction conditions allows it to be carried through multi-step synthetic sequences, making it a reliable structural component in the assembly of complex molecules. chemrxiv.org

Overview of Hybrid Alkyne Ether Compounds in Academic Research

Compounds that contain both alkyne and ether functionalities, often called alkynyl ethers or propargyl ethers, are versatile building blocks in synthesis. ucl.ac.ukresearchgate.net The combination of a reactive alkyne and a stable ether linkage within the same molecule opens up unique synthetic possibilities and has led to their use in diverse research areas.

Synthesis and Reactivity: The synthesis of these hybrid compounds often involves the reaction of an alcohol with a propargyl halide or a related species. For instance, methyl propargyl ether can be synthesized by reacting propargyl alcohol with dimethyl sulfate. chemicalbook.com A common strategy in more complex syntheses is the Williamson ether synthesis, coupling an alkoxide with an alkyne-containing electrophile.

The reactivity of these compounds is rich and can be directed at either the alkyne or the ether, or involve both in tandem.

Diyne Ethers in Nicholas Reaction: Research has explored the synthesis of dicobalt hexacarbonyl complexed diyne ethers using the Nicholas reaction. uea.ac.uk This reaction involves the stabilization of a propargylic cation by a cobalt complex, allowing for the formation of an ether linkage by reaction with an alcohol. uea.ac.ukacs.org

Polymerization: Diyne monomers containing ether linkages can be used in metathesis polymerization to create functional polyacetylene derivatives. nih.gov The ether group can impart specific properties, such as solubility or degradability, to the resulting polymer. nih.gov

Heterocycle Synthesis: Propargyl compounds, including propargyl ethers, are valuable precursors for synthesizing a wide variety of oxygen- and nitrogen-containing heterocycles through cyclization and cycloaddition reactions. researchgate.netresearchgate.net

Applications in Materials and Medicinal Chemistry:

Molecular Scaffolds: Skipped diynes and propargyl vinyl ethers have been described as "pluripotent molecular platforms" for diversity-oriented synthesis, allowing for the rapid generation of diverse molecular scaffolds from a common starting material. scispace.com

Anticancer Agents: Hybrid molecules tethering an alkyne-containing fragment to a known pharmacophore via an ether or other linker have been synthesized and evaluated for antiproliferative activity. mdpi.com The Sonogashira coupling is a key reaction for creating these complex hybrids. mdpi.com

Functional Materials: Conjugated 1,3-diynes are important in the preparation of advanced materials with unique electronic and optical properties. rsc.org Ether-containing diynes can be designed to fine-tune these properties.

The compound 2-Butyne (B1218202), 1-(2-propynyloxy)- contains both a terminal alkyne (from the propargyloxy group) and an internal alkyne (the 2-butyne group). This structure makes it a non-conjugated diyne ether. Research into conjugated 1,3-diynes is extensive, but non-conjugated systems also hold significant interest, particularly for creating specific spacer lengths in polymers or molecular probes. mdpi.com

Hypotheses and Research Questions Pertaining to 2 Butyne, 1 2 Propynyloxy

Retrosynthetic Analysis of 2-Butyne, 1-(2-propynyloxy)-

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn are derived from commercially available or easily synthesized starting materials. amazonaws.com

Primary Disconnections and Derived Synthons for Alkyne-Ether Scaffolds

The most logical disconnection for an ether linkage is the carbon-oxygen bond. youtube.com For 2-Butyne, 1-(2-propynyloxy)-, two primary disconnections of the ether bond are possible, leading to two sets of synthons.

Disconnection A:

This disconnection breaks the bond between the oxygen and the 2-butynyl group.

Synthon 1: A 2-butynyl cation and an alkoxide anion derived from propargyl alcohol.

Synthetic Equivalents: The synthetic equivalent for the 2-butynyl cation would be a 2-butynyl halide (e.g., 1-bromo-2-butyne), and for the alkoxide, it would be propargyl alcohol treated with a base.

Disconnection B:

This disconnection breaks the bond between the oxygen and the propargyl group.

Synthon 1: A propargyl cation and an alkoxide anion derived from 2-butyn-1-ol (B121050).

Synthetic Equivalents: The synthetic equivalent for the propargyl cation would be propargyl bromide, and for the alkoxide, it would be 2-butyn-1-ol treated with a base.

The choice between these two routes in a forward synthesis would depend on the relative reactivity and availability of the corresponding synthetic equivalents. byjus.com

Functional Group Interconversions (FGI) and Functional Group Additions (FGA) in Precursor Design

Functional group interconversions (FGI) are crucial in organic synthesis, allowing for the transformation of one functional group into another to facilitate a desired reaction. numberanalytics.comfiveable.meimperial.ac.uk In the context of synthesizing 2-Butyne, 1-(2-propynyloxy)-, FGI can be envisioned in the preparation of the precursor alcohols.

Functional Group Additions (FGA) involve adding a functional group to a molecule. In the synthesis of the precursors, one could consider the addition of a hydroxyl group to an alkyne via hydration, although this often requires specific catalysts to control regioselectivity.

Application of Latent Polarity and Umpolung Strategies for Selective Bond Formation

The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. numberanalytics.comwikipedia.org In the context of ether synthesis, this can be particularly useful.

Normally, the carbon atom of an alkyl halide is electrophilic. However, through umpolung strategies, the polarity can be inverted, making a typically electrophilic carbon nucleophilic. nih.gov For example, organometallic reagents derived from alkyl halides can act as nucleophiles.

While not the most direct route for this specific ether, one could envision a scenario where a precursor fragment is assembled using an umpolung strategy. For instance, creating a carbon-carbon bond in one of the alkyne precursors could potentially involve the reaction of an acyl anion equivalent (an umpolung synthon) with an electrophile. numberanalytics.com This approach offers alternative disconnections and synthetic pathways that may be advantageous in more complex systems. acs.org

Direct Synthetic Routes to Alkyne-Ether Compounds

The forward synthesis of alkyne-ether compounds like 2-Butyne, 1-(2-propynyloxy)- generally relies on well-established etherification methods.

Modern Adaptations of Williamson Ether Synthesis for Propargyl and Butynyl Ethers

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction. byjus.comwikipedia.orgyoutube.com

To synthesize 2-Butyne, 1-(2-propynyloxy)-, one would react the sodium salt of either propargyl alcohol or 2-butyn-1-ol with the corresponding alkyl halide (propargyl bromide or 1-bromo-2-butyne). The alkoxides are typically generated by treating the alcohol with a strong base like sodium hydride. youtube.comkhanacademy.org

Reaction Scheme:

Route A: Propargyl alcohol + NaH → Sodium propargyl alkoxide + H₂ Sodium propargyl alkoxide + 1-bromo-2-butyne (B41608) → 2-Butyne, 1-(2-propynyloxy)- + NaBr

Route B: 2-Butyn-1-ol + NaH → Sodium 2-butyn-1-oxide + H₂ Sodium 2-butyn-1-oxide + Propargyl bromide → 2-Butyne, 1-(2-propynyloxy)- + NaBr

This method is generally efficient for primary halides, as is the case with propargyl and butynyl halides. wikipedia.org

Catalytic Etherification Strategies for the Formation of Alkyne-Containing Ethers

In addition to the traditional Williamson synthesis, catalytic methods for ether formation have been developed. These methods can offer milder reaction conditions and improved efficiency. For the synthesis of alkyne-containing ethers, catalytic approaches could involve the use of transition metal catalysts to facilitate the coupling of an alcohol with an appropriate electrophile.

While specific catalytic methods for the direct synthesis of 2-Butyne, 1-(2-propynyloxy)- are not extensively documented in readily available literature, general principles of catalytic etherification could be applied. For example, palladium-catalyzed cross-coupling reactions are known to form C-O bonds.

Homogeneous Brønsted Acid and Lewis Acid Catalysis

Homogeneous catalysis using Brønsted and Lewis acids represents a foundational approach to ether synthesis.

Brønsted Acid Catalysis:

Brønsted acids can catalyze the formation of ethers from alcohols, a reaction that can be applied to the synthesis of alkyne-ethers. youtube.com This method typically involves the protonation of an alcohol, followed by an SN1 or SN2 reaction. youtube.com For instance, the reaction of two alcohols under acid-catalyzed conditions can yield an ether. youtube.com For this to be effective in synthesizing alkyne-ethers, one of the alcohol substrates must be able to form a stable carbocation, preferably a tertiary one, to facilitate an SN1-type mechanism. youtube.com The other alcohol, which would contain the alkyne, then acts as a nucleophile. youtube.com

Lewis Acid Catalysis:

Lewis acids are highly effective in catalyzing the formation of C-C and C-O bonds. In the context of alkyne-ether synthesis, Lewis acids can activate substrates and promote cyclization and condensation reactions. For example, scandium triflate (Sc(OTf)₃) has been shown to be a potent catalyst in the intramolecular condensation of ynol ether-acetals, leading to the formation of alkoxycycloalkene carboxylates. nih.govtminehan.comacs.org This reaction proceeds in high yields and can be used to form five-, six-, and seven-membered ring systems. tminehan.com

Different Lewis acids exhibit varying degrees of efficacy. While Sc(OTf)₃ provides excellent yields, other Lewis acids like In(OTf)₃ and Zn(OTf)₂ have been found to be less effective, resulting in lower yields and incomplete conversion. acs.org Conversely, strong Lewis acids such as AgOTf and BiCl₃ can lead to substrate decomposition. nih.gov The choice of Lewis acid is therefore critical and must be optimized for the specific substrates and desired products.

| Catalyst | Substrate | Product | Yield | Reference |

| Sc(OTf)₃ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 78-80% | nih.govtminehan.comacs.org |

| In(OTf)₃ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 50% | acs.org |

| Zn(OTf)₂ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 25% | acs.org |

| TMSOTf | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 70% | nih.gov |

Phase Transfer and Polymer-Supported Catalysis

To overcome some of the limitations of homogeneous catalysis, such as catalyst separation and recycling, phase transfer and polymer-supported catalysis have emerged as powerful alternatives.

Phase Transfer Catalysis:

Phase transfer catalysis (PTC) facilitates reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one of the reactants into the other phase so that the reaction can proceed. This technique has been successfully applied to the synthesis of various organic compounds, including ethers. For example, the synthesis of cyhalofop (B1662147) butyl utilizes tetrabutylammonium (B224687) bisulfate as a phase transfer catalyst to achieve a high yield of the final product. researchgate.net This methodology can be adapted for the synthesis of alkyne-ethers, offering advantages such as mild reaction conditions and enhanced reactivity.

Polymer-Supported Catalysis:

Polymer-supported catalysts involve the immobilization of a homogeneous catalyst onto a polymer backbone. This approach combines the high efficiency and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. In the context of alkyne chemistry, silica-immobilized gold-N-heterocyclic carbene complexes have been developed for various alkyne functionalization reactions, including hydration and hydroarylation. thieme-connect.com These catalysts can be readily recovered by filtration and reused multiple times without significant loss of activity, making them a sustainable option for industrial applications. thieme-connect.com

Green Chemistry Approaches for Sustainable Ether Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Aqueous Micellar Reaction Media

Performing organic reactions in water is a key goal of green chemistry. Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has emerged as a transformative technology. acsgcipr.org Surfactants like TPGS-750-M form micelles that can solubilize non-polar organic reactants in their hydrophobic core, allowing reactions to proceed in an aqueous environment. acsgcipr.org This approach has been used for a wide range of transformations, including cross-coupling reactions, reductions, and C-H functionalization. acsgcipr.orgescholarship.org The use of aqueous micelles can lead to faster reaction rates due to the high localized concentration of reactants within the micelles. acsgcipr.org Furthermore, this technology often allows for the recycling of the catalyst and the aqueous medium, significantly reducing waste. nih.govacs.org

Enzyme-Catalyzed Ether Formation

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. While the enzymatic synthesis of ethers has been less explored than their degradation, recent research has shown that certain transferases can catalyze the formation of ethers from non-natural substrates in non-aqueous systems. google.com Specifically, enzymes from the EC 2.5.1.x group, such as alkyldihydroxyacetone-phosphate synthase (ADAPS), have demonstrated the ability to synthesize ethers. google.com This discovery opens up new possibilities for the sustainable production of a wide range of ethers, including those with sensitive functional groups like alkynes, which might not be compatible with traditional chemical methods. google.com

Construction of Alkyne Moieties in the Presence of Ether Functionality

The synthesis of molecules containing both alkyne and ether functionalities often requires methods for introducing the carbon-carbon triple bond into a precursor that already contains the ether linkage.

Innovative Methods for Carbon-Carbon Triple Bond Formation from Non-Alkyne Precursors

The direct formation of a C-C triple bond from non-alkyne starting materials is a significant challenge in organic synthesis. Traditional methods often involve elimination reactions from dihalides or the coupling of smaller alkyne fragments. youtube.combyjus.com However, recent advancements have led to more direct and efficient approaches.

One such innovative method involves the double dehydrohalogenation of vicinal or geminal dihalides. youtube.com This E2 reaction, when carried out twice, generates the two pi bonds of the alkyne. youtube.com Another strategy is the coupling of an alkynylalane with a propargylic methanesulfonate, which has been shown to produce skipped diynes without the formation of allenic byproducts. organic-chemistry.org

Nature itself provides inspiration for alkyne synthesis, with dehydrogenase enzymes capable of converting alkenes to alkynes. acs.org While direct chemical conversion of alkenes to alkynes has been historically challenging, a recent one-pot process has been developed. acs.org This method involves a ruthenium-catalyzed dehydrogenative hydrosilylation of a terminal alkene, followed by an oxidative dehydrogenation of the resulting vinyl silane (B1218182) to yield the terminal alkyne. acs.org

Furthermore, the biosynthesis of natural products containing alkynes has revealed enzymatic pathways for triple bond formation. nih.gov For instance, fatty acid acetylenases can convert a double bond in a fatty acid into a triple bond. nih.gov These biocatalytic approaches offer a highly selective and environmentally benign route to alkyne synthesis.

| Precursor | Reagents/Catalyst | Product | Reference |

| Vicinal/Geminal Dihalide | Strong Base (e.g., NaNH₂) | Alkyne | youtube.com |

| Alkynylalane and Propargylic Methanesulfonate | - | Skipped Diyne | organic-chemistry.org |

| Terminal Alkene | Ru catalyst, PhIO, BF₃ | Terminal Alkyne | acs.org |

| Alkene (in nature) | Dehydrogenase Enzyme | Alkyne | acs.org |

| Fatty Acid with Double Bond | Fatty Acid Acetylenase | Fatty Acid with Triple Bond | nih.gov |

Metal-Catalyzed Terminal Alkyne Coupling for Internal Alkyne Synthesis

The construction of internal alkynes from more readily available terminal alkynes is a fundamental transformation in organic chemistry. Transition metal catalysis offers a powerful toolkit for achieving this, often under mild conditions with high efficiency. A significant challenge in these reactions is controlling the chemo-, regio-, and stereoselectivity, especially in cross-coupling reactions where multiple products can be formed. nih.govresearchgate.net

Various transition metals, including palladium, rhodium, ruthenium, iron, and cobalt, have been employed to catalyze the dimerization or cross-coupling of terminal alkynes. nih.govnih.gov For instance, ruthenium catalysts have been shown to be effective in the cross-coupling of terminal alkyne donors with internal alkyne acceptors. nih.gov Similarly, late 3d metals like iron and cobalt are gaining attention for catalyzing the dimerization of terminal alkynes to produce 1,3-enynes, a class of internal alkynes. nih.gov The choice of metal and, crucially, the ligand system can dictate the outcome of the reaction. For example, with cobalt catalysts, bidentate phosphine (B1218219) ligands can favor the formation of E-configured head-to-head dimerization products, whereas tridentate phosphine ligands can lead to either Z-configured head-to-head products or branched head-to-tail isomers. nih.gov

A novel approach to alkyne-alkyne cross-coupling involves the use of ene-yne-ketones as carbene precursors under palladium catalysis. rsc.org This method allows for the coupling with terminal alkynes through a metal carbene migratory insertion process, yielding furan-substituted enynes stereoselectively. rsc.org The mechanism of these coupling reactions is often complex. For iron-catalyzed gem-specific dimerization, a postulated mechanism involves the activation of the precatalyst by a lithium alkynylide, followed by alkyne coordination, migratory insertion, and σ-bond metathesis to release the product. nih.gov

These methodologies provide pathways to internal alkynes, which are crucial structural motifs in compounds like 2-Butyne, 1-(2-propynyloxy)-. The synthesis could be envisioned through a coupling reaction involving a propargyl ether derivative as one of the terminal alkyne substrates.

Table 1: Examples of Metal-Catalyzed Synthesis of Internal Alkynes from Terminal Alkynes

| Catalyst System | Reactant(s) | Product Type | Key Features |

| Cp*Ru(PPh₃)C≡CPh | Terminal alkyne donor + Internal alkyne acceptor | Cross-coupled internal alkyne | Effective for alkyl, silyl, and aryl alkyne donors with activated and unactivated internal alkynes. nih.gov |

| RhCl(PPh₃)₃ | Propargylic alcohols (e.g., 2-methylbut-3-yn-2-ol) | (E)-head-to-head dimer (1,3-enyne) | Selective dimerization of specific propargylic alcohols. nih.gov |

| Cobalt(II) with tridentate phosphine ligands | Terminal alkynes | gem-1,3-enyne (head-to-tail dimer) | Chemoselectivity is determined by the C-H acidity of the alkynes; highly regioselective. nih.gov |

| Palladium catalyst | Terminal alkyne + Ene-yne-ketone | Furan-substituted enyne | Employs ene-yne-ketones as carbene precursors via metal carbene migratory insertion. rsc.org |

Chemo- and Regioselective Synthesis of Multi-Alkyne/Ether Systems

The synthesis of molecules possessing multiple alkyne and ether functionalities, such as 2-Butyne, 1-(2-propynyloxy)-, presents significant challenges in terms of chemo- and regioselectivity. The presence of multiple reactive sites necessitates synthetic methods that can differentiate between them or orchestrate their reaction in a controlled manner.

Ruthenium-catalyzed reactions have demonstrated remarkable chemo- and regioselectivity in systems involving alkynes and other functional groups. nih.gov Density Functional Theory (DFT) computations have been instrumental in understanding the mechanistic origins of this selectivity. nih.gov Studies have shown that chameleon-like mono(carbene) intermediates, formed via intermolecular alkyne-alkyne oxidative coupling, play a crucial role. nih.gov The reactivity of these intermediates dictates the reaction pathway, leading to the selective formation of one product over other possibilities. nih.gov

Crossed alkyne cyclotrimerisation is another powerful strategy for constructing complex molecules with controlled regioselectivity. The reaction of 1,6-diynes with terminal monoalkynes, mediated by catalysts like Grubbs' catalyst ([RuCl₂(═CHPh)(PCy₃)₂]) or Wilkinson's catalyst ([RhCl(PPh₃)₃]), allows for the synthesis of substituted aromatic systems. rsc.org Notably, the choice of catalyst can direct the regiochemical outcome, providing access to different isomers. For example, Grubbs' catalyst can yield 4,6-substituted indolines, while Wilkinson's catalyst often favors the formation of the corresponding 4,5-substituted isomers. rsc.org This type of selective cyclization could be adapted for substrates containing ether linkages, thereby assembling a multi-alkyne/ether system into a more complex cyclic or aromatic ether.

Furthermore, methylaluminoxane (B55162) (MAO) has been identified as an effective catalytic precursor for the chemo- and regioselective dimerization of a variety of terminal alkynes, leading to geminal dimers. nih.gov This method is tolerant of olefin-functionalized terminal alkynes, indicating a good degree of chemoselectivity that could be exploited in the synthesis of polyfunctional molecules containing both ether and alkyne groups. nih.gov The ability to selectively react one alkyne in the presence of other functional groups is critical for the stepwise construction of target molecules like 2-Butyne, 1-(2-propynyloxy)-, which itself contains two distinct alkyne units connected by an ether linkage.

Table 2: Catalytic Systems for Chemo- and Regioselective Synthesis

| Catalyst System | Reaction Type | Substrates | Key Selectivity Outcome |

| [Ru(Cp*)(MeCN)₃]PF₆ | Alkyne-alkyne coupling and reaction with methanol | ortho-alkenylarylacetylene, terminal alkyne, methanol | High chemo- and regioselectivity towards specific products like 1,3-dienyl ether or naphthalene (B1677914) derivatives, governed by chameleon-like carbene intermediates. nih.gov |

| Grubbs' Catalyst [RuCl₂(═CHPh)(PCy₃)₂] | Crossed Alkyne Cyclotrimerisation | 1,6-diyne + terminal monoalkyne | High regioselectivity, for example, leading to 4,6-substituted indolines. rsc.org |

| Wilkinson's Catalyst [RhCl(PPh₃)₃] | Crossed Alkyne Cyclotrimerisation | 1,6-diyne + terminal monoalkyne | Complementary regioselectivity to Grubbs' catalyst, often yielding 4,5-substituted isomers. rsc.org |

| Methylaluminoxane (MAO) | Dimerization of Terminal Alkynes | Aryl- and alkyl-substituted terminal alkynes | Chemo- and regioselective formation of geminal dimers. nih.gov |

Catalytic Transformations of Alkyne-Ether Systems

The unique structure of 2-Butyne, 1-(2-propynyloxy)-, featuring both an internal and a terminal alkyne linked by an ether functionality, makes it a compelling substrate for catalytic transformations. Homogeneous catalysis, particularly with gold and other transition metals, offers powerful methods for activating its carbon-carbon triple bonds towards a variety of chemical reactions. whiterose.ac.ukrsc.orgnih.gov

Homogeneous gold catalysis is a premier tool for the activation of C-C multiple bonds. beilstein-journals.org Cationic gold(I) complexes, often of the type [LAu]⁺ where L is a ligand like a phosphine or an N-heterocyclic carbene (NHC), are predominantly used. whiterose.ac.uk These species act as soft π-acids, coordinating to the alkyne and rendering it sufficiently electrophilic to be attacked by a wide range of nucleophiles. whiterose.ac.ukmdpi.com

The gold-catalyzed addition of oxygen nucleophiles to alkynes is a fundamental and atom-economical method for forming C–O bonds. beilstein-journals.org The generally accepted mechanism involves three primary steps:

Activation: The cationic gold(I) catalyst coordinates to the alkyne's π-system, increasing its electrophilicity. beilstein-journals.orgmdpi.com

Nucleophilic Attack: An oxygen-based nucleophile attacks the activated alkyne. This typically occurs in an anti fashion, leading to the formation of a vinyl-gold intermediate. beilstein-journals.org

Protodeauration: The C-Au bond in the vinyl-gold intermediate is cleaved by a proton source, releasing the final product and regenerating the active gold catalyst. beilstein-journals.orgacs.org

In the context of 2-Butyne, 1-(2-propynyloxy)-, an intermolecular reaction with an O-nucleophile like an alcohol or water would lead to a vinyl ether product. The regioselectivity of the nucleophilic attack is a key consideration. For the terminal alkyne, the attack would distinguish between the two carbons of the triple bond, while for the internal alkyne, the electronic and steric environment would dictate the site of addition. Gold-catalyzed intermolecular additions of hydroxybenzotriazole (B1436442) derivatives to alkynes have been shown to proceed with high yields and excellent regioselectivity, forming vinyl ethers that can be isolated. acs.org

The process can be represented by a general catalytic cycle. The catalyst resting state is often the η²-alkynegold(I) or η²-allenegold(I) complex. rsc.orgnih.gov Following the nucleophilic attack, the resulting vinyl-gold species must undergo protodeauration to complete the catalytic cycle, a step that is often rate-determining. beilstein-journals.org

Vinyl ether products, such as those potentially formed from the functionalization of 2-Butyne, 1-(2-propynyloxy)-, can undergo subsequent transformations. A prominent reaction is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, particularly the Claisen rearrangement. smu.edu Gold catalysts are highly effective in promoting these rearrangements under mild conditions. smu.edunih.gov

For a substrate like a propargyl vinyl ether, which is structurally analogous to parts of our target molecule, the gold(I)-catalyzed organic-chemistry.orgorganic-chemistry.org-rearrangement is typically irreversible and proceeds through a concerted pathway. nih.gov The reaction transforms the propargyl vinyl ether into a functionalized allene (B1206475). mdpi.com The mechanism involves the coordination of the gold(I) catalyst to the alkyne moiety, which initiates the rearrangement. nih.gov This process can be highly stereospecific, with the chirality of a propargyl vinyl ether being transferred to the axial chirality of the allene product. rsc.org

A comparative study on propargylic esters and propargyl vinyl ethers revealed mechanistic differences. While the rearrangement of esters can be a reversible process involving long-lived cationic intermediates, the rearrangement of vinyl ethers is irreversible due to the formation of a strong carbon-carbon bond in the resulting allene complex. nih.gov The electronic properties of the substituents on the allene heavily influence the structure and subsequent reactivity of the gold-coordinated allene intermediate. nih.gov

| Rearrangement Substrate | Proposed Intermediate | Reversibility | Key Feature |

| Propargylic Ester | Long-lived cyclic carbocation | Reversible | Rearrangement can be reversed nih.gov |

| Propargyl Vinyl Ether | Concerted transition state | Irreversible | Forms a stable C-C bond in an allene product nih.gov |

Protodeauration, the cleavage of the carbon-gold bond by a proton, is a critical and often challenging step in gold-catalyzed cycles. acs.orgnih.gov The efficiency of this step can be significantly enhanced by the presence of acid activators or through hydrogen-bonding networks. mdpi.comrsc.org

Acids can facilitate the reaction in several ways. Strong acids can be used for the silver-free activation of LAuCl precatalysts, generating the active cationic species. rsc.org In the catalytic cycle itself, an acid can promote the protodeauration step. mdpi.com Research has shown a direct correlation between the strength of the acid used and the rate of conversion, indicating that stronger acids lead to faster reactions by facilitating the proton transfer to the vinyl-gold intermediate. mdpi.com

Hydrogen-bonding plays a subtle but crucial role. In the absence of strong acids, substrates containing H-bond donor groups, such as amides or alcohols, can assist in the activation of the catalyst and in the final protodeauration step. rsc.org Computational and experimental studies have highlighted the existence of complex H-bond networks involving the substrate, the catalyst's counterion, and the leaving group, which stabilize the transition state and lower the activation energy of the protodeauration step. beilstein-journals.org For instance, the protodeauration of isolated vinyl gold(I) complexes by phenols has been systematically studied, revealing how the acidity of the phenol (B47542) and electronic properties of the gold complex influence the reaction rate. acs.org

| Additive Type | Role in Catalysis | Mechanism of Action |

| Strong Acid (e.g., HBF₄) | Precatalyst activation, accelerates protodeauration | Protonates the chloride in LAuCl; directly protonates the C-Au bond mdpi.comrsc.org |

| H-Bond Donor (e.g., Alcohol, Amide) | Assists activation and protodeauration | Forms a hydrogen-bonding network that stabilizes transition states and facilitates proton transfer beilstein-journals.orgrsc.org |

While gold is a dominant metal in alkyne activation, other transition metals, particularly earth-abundant metals like iron, are gaining prominence as cost-effective and non-toxic alternatives for mediating alkyne functionalizations. organic-chemistry.org

The hydroboration of alkynes is a vital reaction that produces vinylboronates, which are versatile building blocks in organic synthesis. Iron complexes featuring pincer-type ligands have emerged as effective catalysts for this transformation. organic-chemistry.org A detailed mechanistic study using an iron complex with a pyrrole-based PNP pincer ligand (PNP = anion of 2,5-bis(di-tert-butylphosphinomethyl)pyrrole) provided significant insights into the hydroboration of internal alkynes. nih.govresearchgate.net

The investigation revealed that the reaction likely proceeds through an active iron-hydride species, [FeH(tBuPNP)]. nih.govresearchgate.net The proposed catalytic cycle involves:

Alkyne Insertion: The internal alkyne readily inserts into the Fe-H bond of the active iron-hydride species. This step forms an iron-vinyl intermediate. nih.govresearchgate.net

Reaction with Hydroborane: The iron-vinyl intermediate then reacts with the hydroborane reagent (e.g., pinacolborane, HBPin) to generate the vinylboronate product and regenerate the active iron-hydride catalyst. nih.govresearchgate.net

Interestingly, an iron-boryl species, [Fe(BPin)(tBuPNP)], was also found to be a competent catalyst, but its use involved an induction period during which the more active iron-hydride species was generated. nih.govresearchgate.net Stoichiometric reactions and kinetic experiments helped to isolate and characterize key intermediates, including iron-vinyl and iron-boryl species, confirming their roles in the catalytic pathway. nih.govresearchgate.net The substrate's steric bulk was found to influence catalytic efficacy, with more hindered alkynes posing a greater challenge. organic-chemistry.org

| Catalytic Species | Role in Hydroboration | Mechanistic Feature |

| [FeH(tBuPNP)] | Active catalyst | Readily inserts alkyne into Fe-H bond nih.govresearchgate.net |

| [Fe(BPin)(tBuPNP)] | Competent catalyst | Requires an induction period to generate the Fe-H species nih.govresearchgate.net |

| Iron-vinyl complex | Key intermediate | Formed after alkyne insertion into the Fe-H bond nih.govresearchgate.net |

Transition Metal-Mediated Alkyne Functionalization

Stereodivergent Semi-Hydrogenation of Alkynesrsc.org

The stereodivergent semi-hydrogenation of alkynes is a powerful transformation in organic synthesis, allowing for the selective formation of either (E)- or (Z)-alkenes from a single alkyne starting material. nih.govrsc.org This control over stereoselectivity is crucial for the synthesis of complex molecules such as pharmaceuticals and agrochemicals where the geometric configuration of a double bond can significantly impact biological activity. nih.gov Recent advancements have focused on the development of catalytic systems that can achieve this stereodivergence by tuning reaction parameters such as the catalyst, ligands, or additives. nih.govresearchgate.net

For the specific substrate, 2-Butyne, 1-(2-propynyloxy)-, the stereodivergent semi-hydrogenation would yield either (Z)-1-(2-butenyloxy)-2-propyne or (E)-1-(2-butenyloxy)-2-propyne. The choice of catalyst and reaction conditions dictates which isomer is preferentially formed.

Z-Selective Semi-Hydrogenation:

The formation of Z-alkenes is often achieved using catalysts that facilitate a syn-addition of hydrogen across the triple bond. wikipedia.org A classic example is the Lindlar catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606). wikipedia.orglibretexts.org The "poisoning" deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane, while the quinoline helps in achieving high Z-selectivity. wikipedia.orgwikipedia.org Other modern methods utilize earth-abundant metals like cobalt and iron complexed with specific ligands to achieve high Z-selectivity under mild conditions. rsc.orgrsc.orgacs.org For instance, certain cobalt(II) complexes with NNN-pincer ligands have demonstrated excellent performance in the transfer semi-hydrogenation of various alkynes to Z-alkenes at room temperature. rsc.org Similarly, zinc-anilide complexes have been shown to catalyze the highly Z-selective semi-hydrogenation of a range of alkynes. acs.orgresearchgate.net

E-Selective Semi-Hydrogenation:

The synthesis of E-alkenes from alkynes is more challenging as it often involves an anti-addition of hydrogen or a subsequent isomerization of the initially formed Z-alkene. d-nb.info Some catalytic systems achieve E-selectivity through a different mechanistic pathway. For example, a nickel-based catalytic system has been developed for the semi-hydrogenation of alkynes to E-alkenes, where the mechanism involves an efficient Z-selective semi-hydrogenation followed by a sulfur-radical mediated Z-to-E isomerization. rsc.org Another approach involves heterobimetallic catalysts, such as an Ag-Ru system, which has shown high selectivity for converting alkynes to E-alkenes. acs.org Furthermore, ruthenium catalysts have been employed for the E-selective semihydrogenation of diaryl alkynes using alcohols as the hydrogen source, where the high E-selectivity is a result of catalyst-driven isomerization of the initially formed Z-alkenes. organic-chemistry.org

Recent research has also demonstrated that stereoselectivity can be switched between E and Z by modifying the reaction conditions with a single catalyst. For instance, a cobalt(III) complex system can be tuned to produce either E- or Z-alkenes by modulating the concentration of water. nih.gov Similarly, a nickel(II)-salt-based system's stereoselectivity is dictated by the specific anion in the nickel salt. nih.gov A ruthenium pincer complex can be switched from producing E-alkenes to Z-alkenes by the addition of a catalytic amount of thiol, which acts as a reversible inhibitor. acs.org

Table 1: Catalytic Systems for Stereodivergent Semi-Hydrogenation of Alkynes

| Catalyst System | Selectivity | Key Features |

|---|---|---|

| Palladium on CaCO3 poisoned with lead acetate and quinoline (Lindlar Catalyst) | Z-selective | Prevents over-reduction to alkane; classic method. wikipedia.orglibretexts.org |

| Cobalt(II) complexes with NNN-pincer ligands | Z-selective | Employs earth-abundant metal; proceeds at room temperature. rsc.org |

| Zinc-anilide complex | Z-selective | Post-transition metal alternative for semi-hydrogenation. acs.orgresearchgate.net |

| Nickel-based catalyst with mercapto-β-cyclodextrin | E-selective | Involves Z-to-E isomerization mediated by a sulfur radical. rsc.org |

| Ag–Ru heterobimetallic complexes | E-selective | High selectivity for E-alkenes using H2. acs.org |

| Ruthenium catalyst with alcohol as hydrogen source | E-selective | Isomerization of the initially formed Z-alkene. organic-chemistry.org |

| Cobalt(III) complex with tunable water concentration | Stereodivergent | Selectivity switched by modulating water content. nih.gov |

| Nickel(II)-salt with specific anions | Stereodivergent | Anion of the nickel salt dictates E/Z selectivity. nih.gov |

| Ruthenium pincer complex with thiol inhibitor | Stereodivergent | Addition of thiol switches selectivity from E to Z. acs.org |

Catalyst Deactivation Pathways in Alkyne Transformationsd-nb.infoorganic-chemistry.org

Catalyst deactivation is a critical issue in alkyne transformations, leading to reduced efficiency and increased costs. appliedcatalysts.comnih.gov The deactivation process can occur through several mechanisms, broadly categorized as chemical, mechanical, and thermal. scispace.com In the context of transformations involving 2-Butyne, 1-(2-propynyloxy)-, understanding these pathways is essential for optimizing reaction conditions and extending catalyst lifetime.

Poisoning:

Poisoning is a common deactivation mechanism where impurities in the reaction mixture strongly chemisorb onto the active sites of the catalyst, rendering them inactive. wikipedia.orgscispace.com In alkyne hydrogenations, common poisons include sulfur compounds, carbon monoxide, halides, and nitrogen-containing heterocycles. wikipedia.orgappliedcatalysts.com For instance, sulfur can strongly bind to palladium catalysts, altering the electronic properties of the metal surface and reducing its catalytic activity. samaterials.com Even the substrate or product itself can act as a poison. In the hydrogenation of acetylene (B1199291) to ethylene, acetylene can form strongly bound complexes on the palladium catalyst surface, leading to deactivation. appliedcatalysts.com The presence of functional groups in the substrate, such as the ether linkage and the terminal alkyne in 2-Butyne, 1-(2-propynyloxy)-, could potentially lead to side reactions or strong adsorption on the catalyst surface, causing deactivation.

The poisoning can be either homogeneous, where the poison is evenly distributed, or a "pore-mouth" poisoning, where a shell of deactivated catalyst forms on the exterior, limiting diffusion of reactants to the active interior. wikipedia.org

Fouling:

Fouling occurs when a substance physically deposits on the catalyst surface, blocking active sites and pores. scispace.com In alkyne transformations, this can be due to the formation of high molecular weight byproducts or polymers, often referred to as "green oil." chinesechemsoc.org These oligomeric species can block the catalyst pores, preventing the reactant molecules from reaching the active sites. The highly unsaturated nature of 2-Butyne, 1-(2-propynyloxy)- makes it susceptible to oligomerization, especially under harsh reaction conditions.

Thermal Degradation:

Thermal degradation, or sintering, involves changes in the catalyst structure due to high temperatures. This can lead to the growth of metal crystallites, which reduces the active surface area of the catalyst. scispace.com For supported metal catalysts, high temperatures can also cause the collapse of the support's pore structure. While many alkyne transformations are carried out under mild conditions, some processes may require elevated temperatures, increasing the risk of thermal deactivation.

Leaching:

In the case of supported catalysts, the active metal component can be leached into the reaction medium. This not only leads to a loss of catalytic activity but can also contaminate the product. The choice of solvent and ligands can influence the extent of leaching.

Chemical Reaction:

The catalyst itself can undergo chemical reactions that lead to deactivation. For example, in the presence of certain reactants or impurities, the active metal can be oxidized or converted into an inactive compound. samaterials.com In some hydrogenation reactions, the formation of metal hydrides or carbides in the subsurface of the catalyst can be detrimental to selectivity and lead to deactivation. chinesechemsoc.org For instance, in CO2 hydrogenation, the presence of SO2 can lead to the formation of inactive metal sulfides. rsc.org

Table 2: Common Catalyst Deactivation Mechanisms

| Deactivation Mechanism | Description | Relevance to 2-Butyne, 1-(2-propynyloxy)- Transformations |

|---|---|---|

| Poisoning | Strong chemisorption of impurities, reactants, or products onto active sites. wikipedia.orgscispace.com | The terminal alkyne and ether functionalities could act as poisons or be susceptible to impurities in the reaction mixture. |

| Fouling | Physical deposition of substances, such as polymers ("green oil"), on the catalyst surface. scispace.com | The unsaturated nature of the compound increases the risk of oligomerization and fouling. chinesechemsoc.org |

| Thermal Degradation (Sintering) | Structural changes at high temperatures, leading to loss of active surface area. scispace.com | A concern if high temperatures are required for specific transformations. |

| Leaching | Loss of the active metal component from the support into the reaction medium. | Can be influenced by solvents and ligands used in the reaction. |

| Chemical Reaction | The active catalyst phase reacts to form an inactive species. samaterials.com | Potential for oxidation or formation of inactive complexes with substrate or byproducts. |

Lewis Acid Catalysis in Alkyne Activationresearchgate.net

Lewis acid catalysis plays a significant role in activating alkynes toward various transformations. rsc.org Lewis acids, being electron-pair acceptors, can interact with the electron-rich triple bond of an alkyne, rendering it more electrophilic and susceptible to nucleophilic attack. nih.gov This activation strategy is central to a wide range of reactions, including cyclizations, additions, and rearrangements. researchgate.netmdpi.com

Role of Alkynophilic Lewis Acids in Electrophilic Cyclization Reactionsresearchgate.net

Alkynophilic Lewis acids, which have a strong affinity for alkynes, are particularly effective in promoting electrophilic cyclization reactions. mdpi.comnih.gov In the context of 2-Butyne, 1-(2-propynyloxy)-, the tethered propargyloxy group provides an internal nucleophile that can participate in such cyclizations upon activation of one of the alkyne moieties.

The mechanism generally involves the coordination of the Lewis acid to the alkyne, which polarizes the C≡C bond and lowers the energy barrier for the intramolecular attack by the nucleophile. nih.gov Gold and platinum complexes are well-known alkynophilic Lewis acids that effectively catalyze these types of transformations. mdpi.com For instance, a gold(I) catalyst can activate an alkyne, facilitating an intramolecular cyclization.

The choice of the Lewis acid can influence the reaction pathway, leading to different products. For example, depending on the boron Lewis acid used (e.g., ClBcat, BBr3), the reaction of an alkynyl sulfide (B99878) can result in alkyne haloboration, electrophilic cyclization, or group transfer. escholarship.org This highlights the subtle interplay between the Lewis acid, the substrate, and the reaction conditions in determining the outcome of the reaction.

Kinetic and Thermodynamic Parameters of Lewis Acid-Mediated Processesresearchgate.net

The outcome of a Lewis acid-mediated reaction involving an alkyne can be governed by either kinetic or thermodynamic control. libretexts.orgpressbooks.pubmasterorganicchemistry.com Understanding the kinetic and thermodynamic parameters is crucial for predicting and controlling the product distribution.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy (ΔG‡). libretexts.orgmasterorganicchemistry.com These conditions are typically favored at lower temperatures where the reactions are irreversible. libretexts.org

Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. pressbooks.pubmasterorganicchemistry.com The most stable product, with the lowest Gibbs free energy (ΔG°), will be the major product at equilibrium. pressbooks.pub Higher reaction temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions. libretexts.org

In the context of Lewis acid-mediated cyclization of a molecule like 2-Butyne, 1-(2-propynyloxy)-, different cyclized products could be formed. The initial cyclization might lead to a kinetically favored product, which could then isomerize to a more thermodynamically stable product if the reaction conditions allow for reversibility.

For example, in studies of the formal thioboration of alkynes, activation parameters have been determined. For the reaction of a 2-alkynylthioanisole with ClBcat, the activation parameters were found to be ΔG‡ = 27.1 ± 0.1 kcal mol⁻¹ at 90 °C, ΔH‡ = 13.8 ± 1.0 kcal mol⁻¹, and ΔS‡ = -36.6 ± 2.8 cal mol⁻¹ K⁻¹. researchgate.net Such data is invaluable for understanding the reaction mechanism and optimizing conditions to favor a desired product.

Table 3: Kinetic vs. Thermodynamic Control in Lewis Acid-Mediated Reactions

| Control Type | Determining Factor | Favored Conditions | Product |

|---|---|---|---|

| Kinetic Control | Rate of reaction (lowest ΔG‡) | Low temperature, irreversible conditions libretexts.org | The product that forms fastest. masterorganicchemistry.com |

| Thermodynamic Control | Product stability (lowest ΔG°) | High temperature, reversible conditions pressbooks.pub | The most stable product. masterorganicchemistry.com |

Isomerization and Rearrangement Mechanismsresearchgate.netappliedcatalysts.com

Isomerization and rearrangement reactions of alkynes are fundamental transformations in organic synthesis, allowing for the repositioning of the triple bond within a carbon skeleton. This can be particularly useful for converting internal alkynes, which are often more stable, into terminal alkynes that are more versatile for further functionalization.

Mechanistic Studies of the Alkyne Zipper Reaction for Alkyne Isomerizationappliedcatalysts.com

The "alkyne zipper" reaction is a powerful method for the contra-thermodynamic isomerization of an internal alkyne to a terminal position. mdpi.comwikipedia.org This reaction is typically carried out using a superbase, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. mdpi.comwikipedia.orgacs.org

For a substrate like 2-Butyne, 1-(2-propynyloxy)-, the alkyne zipper reaction could potentially be used to isomerize the internal 2-butyne moiety to a terminal 1-butyne (B89482) or even the terminal 2-propynyloxy group to an internal position, although the latter is less common. The driving force for the migration to the terminal position is the deprotonation of the terminal alkyne by the strong base to form a stable acetylide anion. wikipedia.org

Mechanistic studies have shown that the alkyne zipper reaction is generally a second-order process, being first-order with respect to both the alkyne and the base. mdpi.com The reaction is believed to proceed through a series of deprotonation and reprotonation steps, involving allene intermediates. mdpi.comwikipedia.org The base abstracts a proton from a carbon adjacent to the triple bond, forming a propargyl/allenyl anion. This anion is then protonated at a different position, leading to the migration of the triple bond. This process repeats, allowing the alkyne to "zip" along the carbon chain until it reaches the terminal position. wikipedia.org

While several mechanisms have been proposed, the one involving discrete carbanionic acetylene-allene intermediates is widely accepted. mdpi.com The reaction is considered to be under kinetic control, where a series of Brønsted-Lowry acid-base exchanges facilitate the proton transfer. mdpi.com The choice of base is critical; it must be strong enough to deprotonate the terminal alkyne to drive the equilibrium towards the terminal acetylide. wikipedia.org

Table 4: Key Features of the Alkyne Zipper Reaction

| Feature | Description |

|---|---|

| Reaction Type | Contra-thermodynamic isomerization of an internal alkyne to a terminal alkyne. mdpi.com |

| Reagent | Typically a superbase, such as potassium 3-aminopropylamide (KAPA). mdpi.comwikipedia.org |

| Driving Force | Formation of a stable terminal acetylide anion. wikipedia.org |

| Mechanism | Stepwise deprotonation-reprotonation via allene intermediates. mdpi.comwikipedia.org |

| Kinetics | Second-order overall; first-order in alkyne and base. mdpi.com |

| Control | Kinetically controlled process. mdpi.com |

Allylic Ether Isomerization Mechanisms and Catalytic Effects

The isomerization of allylic ethers, such as the propargyloxy group in 2-Butyne, 1-(2-propynyloxy)-, can proceed through various mechanisms, often facilitated by catalysts. Transition metal complexes, particularly those of ruthenium and rhodium, are effective in catalyzing the migration of the double bond in allyl ethers to form the more thermodynamically stable propenyl ethers. rsc.orgresearchgate.net For instance, ruthenium complexes can quantitatively convert allyl aryl ethers to 1-propenyl ethers. researchgate.net

Theoretical studies have shown that in the absence of a catalyst, the isomerization of allylic ethers has a high activation energy barrier. sioc-journal.cn However, the introduction of catalysts like gold(I) complexes can dramatically lower this barrier. sioc-journal.cn The catalytic cycle is proposed to involve the coordination of the catalyst to the ether, followed by a proton shift, leading to the formation of an intermediate that facilitates the interconversion to the product. sioc-journal.cn

In the context of propargyl ethers, rhodium catalysts have been employed for isomerization/propargyl Claisen rearrangement reactions. rsc.orgpolimi.it These reactions proceed via the formation of enol ether intermediates through a 1-carbon olefin isomerization. rsc.orgpolimi.it The reaction conditions, such as temperature, can influence the final product. At room temperature, allenes may be formed, while at higher temperatures, dienals can be the major product. rsc.orgpolimi.it

Base-catalyzed isomerization is also a viable pathway. Lithium diisopropylamide (LDA) has been shown to effectively promote the conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org The reaction rate is influenced by steric hindrance, with less hindered allylic ethers isomerizing more rapidly. organic-chemistry.org

Table 1: Catalysts and Conditions for Allylic Ether Isomerization

| Catalyst/Reagent | Substrate Type | Key Transformation | Reference |

| Ruthenium complexes | Allyl aryl ethers | Isomerization to 1-propenyl ethers | researchgate.net |

| Rhodium complexes | Allyl propargyl ethers | Isomerization/propargyl Claisen rearrangement | rsc.orgpolimi.it |

| Gold(I) complexes | Allylic ethers | Isomerization with reduced activation energy | sioc-journal.cn |

| Lithium diisopropylamide (LDA) | Allylic ethers | Isomerization to (Z)-propenyl ethers | organic-chemistry.org |

Nucleophilic and Electrophilic Reactions at Carbon-Carbon Triple Bonds and Ether Oxygen

The chemical reactivity of 2-Butyne, 1-(2-propynyloxy)- is characterized by the distinct functionalities of its alkyne and ether groups. The carbon-carbon triple bonds are sites for electrophilic additions, while the ether linkage is susceptible to nucleophilic substitution and cleavage.

The internal alkyne of the 2-butyne moiety and the terminal alkyne of the propargyloxy group in 2-Butyne, 1-(2-propynyloxy)- are susceptible to electrophilic addition reactions. The regioselectivity of these additions to unsymmetrical internal alkynes can often be challenging to control. researchgate.net However, the presence of certain functional groups can direct the addition to a specific carbon of the alkyne. For example, the β-boron effect has been utilized to achieve high site-selectivity in electrophilic additions to propargylic boronates. researchgate.net

Electrophilic halogenation of propargylic alcohols, which are precursors to propargylic ethers, is a well-known reaction that can lead to various haloenones. rsc.org The reaction of propargylic substrates with electrophilic iodine reagents can lead to the formation of iodo-substituted heterocycles through intramolecular cyclization. acs.org

The reaction of aryl radicals with 2-butyne has been studied, revealing a mechanism that involves the formation of a vinyl radical adduct, which can then undergo further reactions like cyclization. rsc.org

Table 2: Examples of Electrophilic Additions to Alkynes

| Electrophile | Alkyne Substrate | Product Type | Key Finding | Reference |

| Pyridine-HF | Propargylic B(MIDA)s | β-Difluoroalkylboronates | High regioselectivity due to β-boron effect. researchgate.net | researchgate.net |

| N-Iodosuccinimide (NIS) | S-aryl propargyl thioethers | 3-Iodothiochromenes | Intramolecular iodoarylation. acs.org | acs.org |

| Aryl radical cations | 2-Butyne | Substituted indenes | Formation of a resonance-stabilized radical adduct. rsc.org | rsc.org |

The formation of propargylic ethers like 2-Butyne, 1-(2-propynyloxy)- can be achieved through nucleophilic substitution reactions. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. youtube.com For this to be effective, the alkyl halide should be primary or secondary to minimize competing elimination reactions. youtube.com Alternatively, gold-catalyzed reactions of terminal alkynes with acetals can produce propargylic ethers. jst.go.jp The direct etherification of unadorned alkynes at the propargylic position via C-H activation presents a more atom-economical approach, though it remains a developing area. nih.gov

The cleavage of ethers typically requires strong acids like HBr or HI to protonate the ether oxygen, making it a better leaving group. orgoreview.compressbooks.pub The subsequent nucleophilic attack by the halide ion can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.comorgoreview.compressbooks.pub

SN2 Mechanism: Ethers with primary and secondary alkyl groups generally undergo cleavage via an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon. orgoreview.compressbooks.pub

SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups, which can form stable carbocations, tend to cleave through an SN1 mechanism. orgoreview.compressbooks.pubmasterorganicchemistry.com The propargyloxy group in 2-Butyne, 1-(2-propynyloxy)- can stabilize a positive charge at the propargylic position, suggesting a propensity for SN1-type cleavage under acidic conditions. The formation of a stable carbocation intermediate is a key feature of the SN1 pathway. masterorganicchemistry.com

The stereochemical outcome of nucleophilic substitution at a tertiary carbon center can be complex, with possibilities of both inversion and retention of configuration, depending on the specific reaction conditions and the nature of the substrate and nucleophile. rsc.org

Role as a Versatile Synthetic Building Block and Synthon

The unique molecular architecture of 2-Butyne, 1-(2-propynyloxy)-, featuring two distinct alkyne functionalities and an ether linkage, establishes it as a highly versatile building block in organic synthesis. This structure allows for its participation in a wide array of chemical transformations, enabling the construction of complex molecular frameworks.

Utilization as a Bifunctional Synthon in Multistep Organic Syntheses

In the strategic planning of complex organic syntheses, known as retrosynthetic analysis, molecules are conceptually broken down into smaller, idealized fragments called synthons. lkouniv.ac.inajrconline.org 2-Butyne, 1-(2-propynyloxy)- is an exemplary bifunctional synthon due to its two reactive alkyne sites. A bifunctional synthon is a reagent that contains two functional groups, allowing for sequential or simultaneous reactions to build molecular complexity. sathyabama.ac.in

The presence of both a terminal and an internal alkyne allows for selective reactions. The terminal alkyne is generally more reactive towards certain reagents, such as in deprotonation to form an acetylide for nucleophilic attack, or in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The internal alkyne, being less sterically hindered and electronically different, can be targeted in separate reaction steps. This differential reactivity is a cornerstone of multistep synthesis, enabling chemists to construct elaborate molecules in a controlled and predictable manner. fiveable.me For example, the terminal alkyne could be used to introduce a specific substituent via a coupling reaction, and subsequently, the internal alkyne could undergo a cycloaddition to form a heterocyclic ring, all within the same synthetic sequence.

Click Chemistry Applications Involving Alkyne-Ether Compounds

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, and alkyne-ether compounds like 2-Butyne, 1-(2-propynyloxy)- are excellent substrates for this transformation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forming a stable triazole ring from an alkyne and an azide (B81097). This reaction is known for its reliability, specificity, and biocompatibility. acs.org The presence of a copper(I) catalyst dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction and, crucially, controls the regioselectivity. organic-chemistry.org

A significant advantage of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne, such as the 2-propynyloxy group in 2-Butyne, 1-(2-propynyloxy)-, and an organic azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgacs.orgresearchgate.net This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the specific 1,4-disubstituted product. acs.org This high degree of control is invaluable in the synthesis of complex molecules where specific connectivity is essential for function, such as in the development of pharmaceuticals and functional materials. researchgate.netresearchgate.net

The table below illustrates the regioselective outcome of the CuAAC reaction.

| Reactants | Catalyst | Product | Regioselectivity |

| Terminal Alkyne + Azide | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | High (exclusively 1,4-isomer) |

| Terminal Alkyne + Azide | None (Thermal) | Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles | Low |

The CuAAC reaction is characterized by its high yields and atom economy, meaning that most of the atoms from the reactants are incorporated into the final product with minimal waste. researchgate.net This efficiency is a key tenet of green chemistry and is highly desirable in both academic research and industrial applications. Protocols for CuAAC are typically simple to perform and can often be conducted in environmentally benign solvents, including water, at room temperature. organic-chemistry.orgresearchgate.net

Research has focused on optimizing the catalytic system to further enhance yields and efficiency. This includes the development of various copper(I) sources and ligands that stabilize the catalytic species and prevent side reactions. acs.org The result is a robust and reliable method for forging strong covalent bonds, making the CuAAC of alkyne-ether compounds a cornerstone of modern synthetic chemistry.

The following table summarizes the key features of CuAAC protocols.

| Feature | Description |

| Yield | Typically high to excellent. |

| Atom Economy | High, as it is an addition reaction with no byproducts. |

| Reaction Conditions | Often mild, including room temperature and aqueous media. |

| Scope | Tolerates a wide range of functional groups in both the alkyne and azide reactants. |

| Product Isolation | Generally straightforward, often requiring simple filtration or extraction. |

Application in Combinatorial Synthesis for Compound Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, diverse collections of compounds, known as libraries, which are instrumental in drug discovery and materials science. nih.govimperial.ac.uk The "mix and split" synthesis method, a cornerstone of combinatorial chemistry, allows for the geometric expansion of potential products from a set of starting materials. combichemistry.com The distinct reactivity of the two alkyne groups in 2-butyne, 1-(2-propynyloxy)- makes it an ideal scaffold for generating such libraries.

The terminal alkyne can selectively participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leaving the internal alkyne available for subsequent transformations. acs.org This sequential reactivity allows for the systematic and controlled introduction of diverse chemical functionalities. For instance, a library of compounds can be generated by first reacting the terminal alkyne of 2-butyne, 1-(2-propynyloxy)- with a variety of azides. The resulting products, each now containing a unique triazole ring and an unreacted internal alkyne, can then be subjected to a second round of reactions targeting the internal alkyne. This approach enables the creation of a vast number of distinct molecules from a limited set of starting materials, significantly accelerating the discovery of new lead compounds. imperial.ac.uk

Table 1: Hypothetical Combinatorial Library Synthesis using 2-Butyne, 1-(2-propynyloxy)-

| Step | Reaction | Reactants | Resulting Scaffold |

| 1 | CuAAC | 2-Butyne, 1-(2-propynyloxy)- + Set of Azides (R¹-N₃, R²-N₃, ...) | Triazole-functionalized internal alkynes |

| 2 | Various | Resulting scaffolds + Set of reagents for internal alkyne | Diverse library of difunctionalized compounds |

Copper-Free Click Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ADIBO, BCN)

While CuAAC is a highly efficient reaction, the cytotoxicity of the copper catalyst can be a limitation, particularly in biological systems. iris-biotech.desigmaaldrich.com This has spurred the development of copper-free click chemistry, with strain-promoted azide-alkyne cycloaddition (SPAAC) being a prominent example. sigmaaldrich.comwikipedia.org SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. wikipedia.orgtcichemicals.com

The inherent structure of 2-butyne, 1-(2-propynyloxy)- does not possess the ring strain required for efficient SPAAC. However, it serves as a valuable starting material for the synthesis of more reactive derivatives. The propargyl ether group can be chemically modified to incorporate functionalities that enhance reactivity. For example, it can be used as a building block in the synthesis of larger, strained ring systems. The design of these reactive alkynes often involves creating significant ring strain, which lowers the activation energy of the cycloaddition reaction with azides. nih.gov The reactivity of cyclooctynes, for instance, is enhanced by the presence of electron-withdrawing groups or by fusing them to other rings to increase strain. iris-biotech.de

Table 2: Factors Influencing SPAAC Reaction Rates

| Factor | Description | Impact on Rate |

| Ring Strain | Deviation from ideal bond angles in the cyclooctyne. | Increased strain leads to a faster reaction. nih.gov |

| Electron-withdrawing Groups | Substituents near the alkyne that pull electron density. | Enhances the electrophilicity of the alkyne, increasing the rate. nih.gov |

| Fused Rings | Aromatic or other rings fused to the cyclooctyne. | Can increase ring strain and influence electronic properties. wikipedia.org |

The bioorthogonal nature of copper-free click chemistry makes it an invaluable tool for bioconjugation—the process of linking molecules in a biological environment. iris-biotech.declinicallab.com Derivatives of 2-butyne, 1-(2-propynyloxy)- that are engineered for SPAAC can be used to label and track biomolecules such as proteins, carbohydrates, and nucleic acids within living cells without disrupting normal cellular processes. nih.govnih.gov For example, a biomolecule can be metabolically engineered to incorporate an azide group. A fluorescent dye or other reporter molecule functionalized with a strained alkyne derived from 2-butyne, 1-(2-propynyloxy)- can then be introduced, leading to a highly specific and stable covalent linkage via SPAAC. baseclick.euinterchim.fr This enables researchers to visualize and study complex biological processes in real-time. nih.gov

Synthesis of Triazole-Containing Organic and Polymeric Architectures

The 1,2,3-triazole ring, the hallmark of azide-alkyne cycloaddition reactions, is a robust and stable five-membered heterocycle. mdpi.com Its formation is essentially irreversible and it possesses a significant dipole moment. acs.org The dual-alkyne nature of 2-butyne, 1-(2-propynyloxy)- allows for its use as a monomer or cross-linker in the synthesis of complex polymers containing triazole units.

These triazole-containing polymers can be synthesized via CuAAC or SPAAC, leading to materials with tailored properties. mdpi.comnih.gov For example, by reacting 2-butyne, 1-(2-propynyloxy)- with diazide monomers, linear polymers can be formed. If a tri-functional azide is used, a cross-linked network will result. The properties of these polymers, such as solubility, thermal stability, and mechanical strength, can be tuned by the choice of the co-monomers. nih.govrdd.edu.iq These materials find applications in diverse areas, including as coatings, adhesives, and in biomedical devices. nih.govresearchgate.net

Cycloaddition Reactions Beyond Click Chemistry

While click chemistry is a dominant application, the alkyne functionalities of 2-butyne, 1-(2-propynyloxy)- can participate in a broader range of cycloaddition reactions. These reactions offer alternative pathways to complex molecular architectures.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. ekb.egnih.gov This approach is highly efficient, saving time, reagents, and energy. ekb.eg The alkyne moieties in 2-butyne, 1-(2-propynyloxy)- can serve as key components in such reactions. For example, in the presence of a suitable catalyst, the internal alkyne could react with an aryl halide and a carbon dioxide source in a tandem cyclization-carboxylation reaction to generate complex heterocyclic structures. researchgate.net This one-pot difunctionalization allows for the rapid construction of intricate molecular frameworks that would otherwise require lengthy, multi-step syntheses.

Polymerization and Functional Materials Development

The unique structure of 2-Butyne, 1-(2-propynyloxy)-, featuring two distinct alkyne functionalities—an internal disubstituted alkyne and a terminal monosubstituted alkyne—separated by an ether linkage, makes it a highly versatile building block in the realm of polymer chemistry and materials science. This dual reactivity allows for its participation in a variety of polymerization reactions and its incorporation into advanced functional materials.

Building Blocks for High-Performance Polymers (e.g., Polyurethanes, Polyesters, Epoxy Resins)

The presence of both alkyne and ether functionalities in 2-Butyne, 1-(2-propynyloxy)- allows it to be a precursor or a modification agent for a range of high-performance polymers. The alkyne groups can be leveraged for cross-linking or polymerization, while the ether group provides flexibility to the polymer backbone.

Polyurethanes: In polyurethane (PU) synthesis, isocyanates react with polyols to form the characteristic urethane (B1682113) linkages. bhu.ac.inontosight.aiscispace.com While not a traditional polyol, the alkyne groups of 2-Butyne, 1-(2-propynyloxy)- can be functionalized to introduce hydroxyl groups. More directly, it can be incorporated into polyol structures or used as a cross-linker in specialized PUs where the alkyne moieties are preserved for subsequent post-polymerization modifications, such as through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. researchgate.net This approach allows for the creation of highly branched or functionalized polyurethanes with tailored properties. For instance, the development of poly(urea vinyl ether ester)s through the click reaction of activated alkynes and hydroxyl groups presents a sustainable, isocyanate-free route to polyurethane-like materials where a molecule like 2-Butyne, 1-(2-propynyloxy)- could potentially be integrated. acs.org

Polyesters: Polyesters are typically synthesized through the polycondensation of dicarboxylic acids and diols. acs.org Similar to its application in polyurethanes, 2-Butyne, 1-(2-propynyloxy)- can be modified to act as a diol. Alternatively, its alkyne groups can be utilized in thiol-yne or other click reactions to create cross-linked polyester (B1180765) networks. acs.org The synthesis of alkyne-functionalized biodegradable polyesters via melt polycondensation has been demonstrated, creating materials that can be rapidly cross-linked under UV light via thiol-yne chemistry. acs.org This produces soft, degradable elastomers with mechanical properties suitable for biomedical applications. The incorporation of a di-alkyne monomer like 2-Butyne, 1-(2-propynyloxy)- could introduce a higher cross-linking density and further tune the material's properties.

Epoxy Resins: Epoxy resins are thermosetting polymers that form highly cross-linked networks. The alkyne groups of 2-Butyne, 1-(2-propynyloxy)- can be involved in curing reactions, either by reacting with other functional groups in the resin formulation or through self-polymerization under certain conditions. A key application involves using the alkyne groups for "click" reactions with azide-functionalized epoxy monomers or additives. This allows for the creation of toughened epoxy resins where the formation of a secondary polymer network occurs in situ during the curing process.